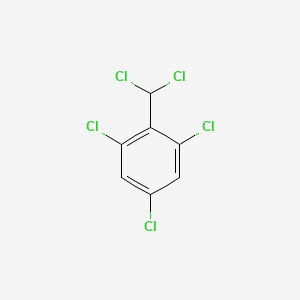

1,3,5-Trichloro-2-(dichloromethyl)benzene

Vue d'ensemble

Description

1,3,5-Trichloro-2-(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C9H3Cl9.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2-(dichloromethyl)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the reaction of 1,3,5-trichlorobenzene with dichloromethyl reagents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in a solvent like chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as column chromatography to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Trichloro-2-(dichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated benzene derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. Reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution: Products include substituted benzene derivatives with functional groups replacing chlorine atoms.

Oxidation: Products include chlorinated benzoic acids or quinones.

Reduction: Products include partially or fully dechlorinated benzene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,5-Trichloro-2-(dichloromethyl)benzene has a molecular formula of CHCl and a molecular weight of 229.92 g/mol. The compound features three chlorine atoms at the 1, 3, and 5 positions on the benzene ring and two chlorine atoms at the 2-position on a dichloromethyl substituent. This unique arrangement enhances its reactivity compared to other chlorinated benzenes.

Synthesis and Production

Several synthetic routes exist for producing this compound. Common methods include:

- Chlorination of Toluene: This method involves the chlorination of toluene under controlled conditions to selectively introduce chlorine atoms at specific positions.

- Reactions with Chloromethyl Compounds: Utilizing chloromethyl compounds in reactions with trichlorobenzenes can yield this compound effectively.

Applications in Chemical Synthesis

This compound is utilized in various chemical synthesis processes:

- Solvent in Organic Reactions: Due to its stability under diverse reaction conditions, it serves as a solvent for organic synthesis.

- Intermediate in Synthesis: It acts as an intermediate in the production of other chlorinated compounds used in pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound may possess biological activity, including potential toxicity. Studies have shown that chlorinated aromatic compounds can exhibit cytotoxic effects and disrupt endocrine functions:

- Toxicological Studies: Investigations into its toxicological profile suggest that exposure may lead to adverse health effects, including respiratory issues and carcinogenic risks .

Environmental Impact

The environmental fate of this compound has been a subject of study due to its persistence in ecosystems:

- Degradation Studies: It has been observed that this compound does not degrade easily under aerobic conditions but may undergo transformation under anaerobic conditions .

- Contamination Sites: It has been detected in groundwater samples at various hazardous waste sites, indicating potential environmental contamination risks .

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of chlorinated compounds revealed that exposure to similar compounds resulted in increased incidences of lung tumors in animal models. The findings suggested a correlation between chlorinated compound exposure and cancer risk .

Case Study 2: Environmental Monitoring

Research monitoring industrial effluents indicated that trichlorobenzenes were present in significant concentrations at textile dyeing facilities. This highlights the need for stringent regulations regarding the use and disposal of such compounds to mitigate environmental risks .

Mécanisme D'action

The mechanism by which 1,3,5-Trichloro-2-(dichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high degree of chlorination allows the compound to form stable complexes with proteins and other biomolecules, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and disruption of cellular signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Trichloro-2-methylbenzene: Similar in structure but with a methyl group instead of a dichloromethyl group.

1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene: A more heavily chlorinated derivative with additional dichloromethyl groups.

Uniqueness

1,3,5-Trichloro-2-(dichloromethyl)benzene is unique due to its specific substitution pattern and the presence of both trichloro and dichloromethyl groups.

Activité Biologique

1,3,5-Trichloro-2-(dichloromethyl)benzene is a chlorinated aromatic compound notable for its complex structure characterized by three chlorine atoms on the benzene ring and two additional chlorine atoms in a dichloromethyl substituent. This compound has garnered attention due to its potential biological activities and toxicity implications, particularly as an endocrine disruptor and cytotoxic agent.

- Molecular Formula : C8H5Cl5

- Molecular Weight : 229.92 g/mol

- Structural Characteristics : The presence of multiple electronegative chlorine atoms influences both the chemical reactivity and biological interactions of the compound.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily associated with its potential toxicity. Studies have shown that chlorinated aromatic compounds can interfere with cellular signaling pathways and may pose risks to human health and environmental safety.

Key Biological Effects

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects in various cell lines, indicating a potential risk for cell viability.

- Endocrine Disruption : Chlorinated compounds are often linked to endocrine disruption, which can lead to reproductive and developmental toxicity.

- Carcinogenic Potential : Evidence suggests that exposure to chlorinated aromatic compounds may be associated with increased cancer risk.

Toxicological Studies

A review of toxicological studies reveals critical insights into the effects of this compound:

Case Studies

Several case studies highlight the biological implications of exposure to this compound:

- Occupational Exposure : A cohort study involving workers in chemical manufacturing reported elevated rates of respiratory cancers linked to exposure to chlorinated compounds during production processes .

- Animal Testing : In a series of experiments involving mice exposed to varying concentrations of the compound, significant incidences of lung tumors were observed. The study concluded that prolonged exposure could lead to carcinogenic outcomes .

- Cell Line Analysis : Research demonstrated that treatment with this compound resulted in altered gene expression profiles associated with stress response and apoptosis in cultured human cells.

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, leading to cellular damage.

- Disruption of Hormonal Pathways : Chlorinated compounds can mimic or interfere with natural hormones, disrupting endocrine functions.

- Genotoxicity : Evidence suggests that exposure may lead to DNA damage, contributing to mutagenic effects observed in animal studies.

Propriétés

IUPAC Name |

1,3,5-trichloro-2-(dichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTZFDIPZCSOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.